molecular formula C10H17N3O4S B2863996 1-Methyl-1-(2-methylbenzyl)guanidine sulfate CAS No. 1185438-16-7

1-Methyl-1-(2-methylbenzyl)guanidine sulfate

Cat. No.: B2863996
CAS No.: 1185438-16-7
M. Wt: 275.32
InChI Key: QGHIHTBXUYGFHC-UHFFFAOYSA-N
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Description

“1-Methyl-1-(2-methylbenzyl)guanidine sulfate” is a chemical compound with the CAS Number: 1185438-16-7. It has a molecular weight of 275.33 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15N3.H2O4S/c1-8-5-3-4-6-9(8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 275.33 .

Scientific Research Applications

Synthesis and Characterization of Fluorescent Ligands

1-Methyl-1-(2-methylbenzyl)guanidine sulfate derivatives have been explored for their potential as fluorescent ligands for imaging applications, particularly in the diagnosis and treatment of neuroblastomas and pheochromocytomas. These compounds are structurally related to norepinephrine transporter (NET) substrates and inhibitors, showing high affinity for NET, which is expressed in almost all neuroblastoma cells. This suggests their utility in imaging neuroblastoma cells through fluorescence, offering a novel approach for the detection and monitoring of these tumors (Hadrich et al., 1999).

Antiviral Effects

Research has demonstrated the antiviral effects of substituted benzimidazoles and guanidine derivatives, including this compound, against a variety of enteroviruses in vitro and in vivo. These compounds exhibit synergistic effects, enhancing the antiviral activity against certain strains of viruses, including coxsackie and echo viruses. This highlights their potential as therapeutic agents in combating viral infections (Herrmann, Herrmann, & Delong, 1981).

Synthesis of Aminoalkylguanidine Derivatives

The synthesis of aminoalkylguanidine derivatives, including those related to this compound, has been explored for various biochemical applications. These derivatives are synthesized through debenzylated intermediates and have potential applications in the development of novel pharmaceuticals and biochemical reagents (Tsuji, Momona, & Ueda, 1967).

Investigation as Colorimetric Substrates

This compound and its derivatives have been investigated as potential colorimetric substrates for DNAzyme catalytic systems. These studies suggest their use in the development of colorimetric assays for various biochemical and diagnostic applications, offering a new avenue for sensitive and specific detection methods (Li et al., 2009).

Polymer Electrolytes and Material Science

Guanidinium-functionalized polymers, related to this compound, have been synthesized for applications in anion exchange polymer electrolytes. These materials show promise in energy storage and conversion technologies, highlighting the versatility of guanidinium derivatives in material science applications (Kim et al., 2011).

Properties

IUPAC Name

1-methyl-1-[(2-methylphenyl)methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-8-5-3-4-6-9(8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHIHTBXUYGFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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